molecular formula C14H12F2N4O B2485172 (2,6-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone CAS No. 2309734-17-4

(2,6-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Cat. No. B2485172
CAS RN: 2309734-17-4
M. Wt: 290.274
InChI Key: UMSRGTRQTVSKLI-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone, also known as DPA-714, is a novel compound that has shown promising results in scientific research. It belongs to the class of azetidinone derivatives and has been studied for its potential applications in various fields, including neuroscience, oncology, and immunology.

Scientific Research Applications

Medicinal Chemistry

c-Met Inhibition: The compound has shown promise as a c-Met protein kinase inhibitor. Notably, it shares structural similarities with the clinical candidate Savolitinib, which is currently under investigation for cancer therapy . The inhibition of c-Met signaling pathways is crucial in cancer treatment, making this application particularly relevant.

Neuropharmacology

GABA A Modulation: Studies have revealed that derivatives of this compound exhibit allosteric modulating activity on GABA A receptors . GABA A receptors play a vital role in neurotransmission and are targeted by various drugs, including anxiolytics and sedatives. Investigating the potential of this compound in neuropharmacology is essential.

Materials Science

Polymer Components: Researchers have incorporated the heterocyclic nucleus of this compound into polymers for use in solar cells . The unique electronic properties of the fused pyrazine-triazole system contribute to improved solar cell efficiency. Understanding its behavior in polymer matrices is critical for advancing renewable energy technologies.

Drug Discovery

BACE-1 Inhibition: The compound has demonstrated inhibitory activity against (\beta)-secretase 1 (BACE-1), an enzyme implicated in Alzheimer’s disease pathogenesis . Investigating its binding interactions and pharmacokinetics could lead to novel drug candidates for Alzheimer’s treatment.

Synthetic Chemistry

Versatile Building Block: The bicyclo[1.1.1]pentane core derived from this compound has synthetic utility . Researchers have used it as a building block for various transformations. Its unique structure and reactivity make it valuable in designing novel molecules.

Bioorganic Chemistry

Heterocyclic Synthesis: The compound’s synthesis involves cyclization of a heterocyclic diamine with a nitrite or hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Understanding the reaction mechanisms and exploring related derivatives can advance the field of bioorganic chemistry.

properties

IUPAC Name

(2,6-difluorophenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N4O/c15-10-2-1-3-11(16)13(10)14(21)20-7-9(8-20)19-12-6-17-4-5-18-12/h1-6,9H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSRGTRQTVSKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC=C2F)F)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

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